molecular formula C9H4FN B2871463 4-Ethynyl-2-fluorobenzonitrile CAS No. 167858-57-3

4-Ethynyl-2-fluorobenzonitrile

Cat. No.: B2871463
CAS No.: 167858-57-3
M. Wt: 145.136
InChI Key: VUYGWVFHDIXILT-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluorobenzonitrile is an organic compound with the molecular formula C9H4FN. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethynyl group at the fourth position and a fluorine atom at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethynyl-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-iodo-2-fluorobenzonitrile is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an organic solvent such as tetrahydrofuran, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.

    Halogens and Hydrogen: Used in addition reactions.

Major Products

    Substituted Benzonitriles: Resulting from substitution reactions.

    Dihaloalkanes or Alkanes: Resulting from addition reactions.

Scientific Research Applications

4-Ethynyl-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-2-fluorobenzonitrile depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or participate in π-π interactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2-fluorobenzonitrile is unique due to the combined presence of the ethynyl and fluorine groups, which confer distinct electronic and steric properties. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

4-ethynyl-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGWVFHDIXILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167858-57-3
Record name 4-ethynyl-2-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-(3-hydroxy-3-methyl-but-1-ynyl)-benzonitrile (2.6 g, 13 mmol) in toluene (55 mL) was added NaH (53 mg of a 60% suspension in mineral oil, 1.3 mmol). The reaction mixture was heated to reflux. After refluxing for several hours, heating was discontinued, and the cooled reaction mixture was quenched by the addition of 2M Na2CO3 solution. The layers were separated and the toluene layer was washed with H2O (2×20 mL), brine (25 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to afford the crude product. The crude material was purified by flash chromatography eluting with a gradient from 0% to 10% ethyl acetate/hexane to afford 4-ethynyl-2-fluoro-benzonitrile (1.25 g, 66% yield). 1H-NMR (400 MHz, CDCl3): δ 7.61-7.57 (1H, m), 7.38-7.30 (2H, m), 3.36 (1H, s).
Quantity
2.6 g
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reactant
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